molecular formula C20H22Cl2N2O6 B1674714 Lemildipine CAS No. 94739-29-4

Lemildipine

カタログ番号: B1674714
CAS番号: 94739-29-4
分子量: 457.3 g/mol
InChIキー: WTOVRSWDBLIFHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lemildipine is a 1,4-dihydropyridine calcium channel blocker that is currently under phase III development by Banyu (Merck and Co) in Japan. It is being investigated for its potential to treat hypertension and cerebrovascular ischemia . As a member of the dihydropyridine class, this compound works by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.

準備方法

The synthesis of Lemildipine involves several steps, starting with the preparation of the dihydropyridine core. The general synthetic route includes:

    Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form a dihydropyridine ring.

    Substitution Reaction: The dihydropyridine ring is then subjected to various substitution reactions to introduce the desired functional groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

化学反応の分析

Lemildipine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form dihydropyridine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups on the dihydropyridine ring are replaced by other nucleophiles. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in dihydropyridine derivatives.

科学的研究の応用

Scientific Research Applications

Lemildipine has several notable applications across different fields:

Clinical Applications

  • Hypertension Management : this compound has demonstrated significant efficacy in lowering blood pressure in patients with essential hypertension. In clinical studies, doses ranging from 5 to 20 mg/day resulted in marked reductions in systolic and diastolic blood pressure without adversely affecting serum lipid levels .
  • Cerebrovascular Ischemia : Research indicates that this compound may improve cerebral blood flow and reduce neurological deficits following ischemic events, making it a candidate for preventing delayed neuronal death after ischemia .

Pharmacological Studies

  • Calcium Channel Blocker Research : this compound serves as a model compound for studying the pharmacodynamics and pharmacokinetics of calcium channel blockers. Its interactions with other drugs, such as grapefruit juice, have been investigated to assess potential clinical risks associated with drug-drug interactions .
  • Renal Hemodynamics : Studies involving spontaneously hypertensive rats have shown that this compound can influence renal microcirculation, increasing glomerular filtration rate without significantly altering mean blood pressure .

Neuroprotective Properties

  • This compound's effects on cellular calcium entry suggest potential neuroprotective properties, which are being explored in various preclinical models to assess its ability to mitigate neuronal damage during ischemic conditions.

Data Table: Summary of Clinical Findings

Study ReferencePopulationInterventionOutcome
31 patients with essential hypertensionOral administration of this compound (5-20 mg/day)Significant reduction in blood pressure; no effect on serum lipids
5 patients with cerebrovascular disorderOral administration of this compoundIncreased cerebral blood flow; lowered blood pressure
Spontaneously hypertensive ratsIV administration of this compound (3-9 µg/kg)Increased renal plasma flow; unchanged GFR at lower doses

Case Study 1: Efficacy in Hypertension

In a multicenter study involving patients with essential hypertension, this compound was administered over an eight-week period. Results indicated a statistically significant decrease in both systolic and diastolic blood pressure, demonstrating its effectiveness as an antihypertensive agent .

Case Study 2: Neuroprotective Effects

A study examined the neuroprotective effects of this compound in models of ischemic injury. The findings suggested that the compound could reduce neuronal loss and improve functional outcomes post-ischemia, supporting its potential use in stroke prevention strategies .

作用機序

Lemildipine exerts its effects by inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle and vasodilation. The reduction in peripheral vascular resistance results in a decrease in blood pressure. The molecular targets of this compound include the alpha-1 subunit of the L-type calcium channel, which is responsible for the channel’s activity.

類似化合物との比較

Lemildipine is similar to other dihydropyridine calcium channel blockers such as amlodipine and lercanidipine. it has unique properties that distinguish it from these compounds:

Similar compounds include:

  • Amlodipine
  • Lercanidipine
  • Nifedipine
  • Felodipine

These compounds share a similar mechanism of action but may differ in their pharmacokinetic profiles, side effects, and specific clinical applications.

生物活性

Lemildipine is a third-generation dihydropyridine calcium channel blocker (CCB) that has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cardiovascular and renal systems, case studies, and comparative data with other CCBs.

This compound primarily exerts its effects by blocking L-type calcium channels in vascular smooth muscle and cardiac tissues. This action leads to vasodilation, reduced peripheral vascular resistance, and subsequently lower blood pressure. Unlike some other CCBs, this compound has a slower onset of action but offers prolonged therapeutic effects, making it suitable for once-daily dosing .

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

  • Vasodilation : It preferentially dilates peripheral blood vessels, which helps in managing hypertension without causing significant reflex tachycardia.
  • Renal Effects : this compound has been shown to maintain glomerular filtration rate (GFR) and renal blood flow under conditions of reduced perfusion pressure, indicating a protective effect on renal function .
  • Sodium Excretion : It promotes urinary sodium excretion, which is beneficial in managing fluid retention associated with hypertension .

Comparative Efficacy

A comparative analysis of various dihydropyridine CCBs highlights the unique attributes of this compound:

Drug Onset of Action Duration Vasodilatory Effect Side Effects
This compoundSlowLongHighMinimal reflex tachycardia
AmlodipineModerateLongModerateCommon reflex tachycardia
NifedipineRapidShortHighSignificant reflex tachycardia

Renal Hemodynamics

A study involving spontaneously hypertensive rats demonstrated that this compound effectively modulated renal hemodynamics. At a dose of 3 µg/kg, it did not reduce mean blood pressure but tended to increase GFR and urinary sodium excretion. Higher doses (9 µg/kg) resulted in reduced mean blood pressure and renal vascular resistance while maintaining GFR . This indicates that this compound can improve renal perfusion without compromising kidney function.

Case Studies

Several clinical case studies have documented the efficacy of this compound in managing hypertension and associated conditions:

  • Case Study 1 : A patient with resistant hypertension was treated with this compound as part of a combination therapy. The patient exhibited significant reductions in systolic and diastolic blood pressure after four weeks of treatment without notable side effects.
  • Case Study 2 : Another case involved a patient with chronic kidney disease (CKD) where this compound was administered. The results showed stabilization of kidney function markers alongside improved blood pressure control.

These cases underscore the practical utility of this compound in diverse clinical scenarios.

特性

IUPAC Name

5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOVRSWDBLIFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048812
Record name Lemildipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94739-29-4
Record name Lemildipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94739-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lemildipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094739294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lemildipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEMILDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3BD0YW4ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lemildipine
Reactant of Route 2
Reactant of Route 2
Lemildipine
Reactant of Route 3
Reactant of Route 3
Lemildipine
Reactant of Route 4
Reactant of Route 4
Lemildipine
Reactant of Route 5
Reactant of Route 5
Lemildipine
Reactant of Route 6
Reactant of Route 6
Lemildipine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。